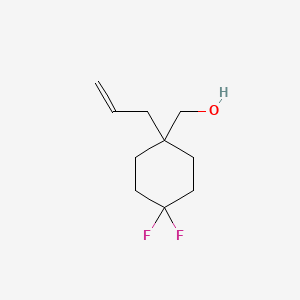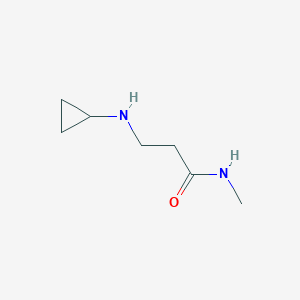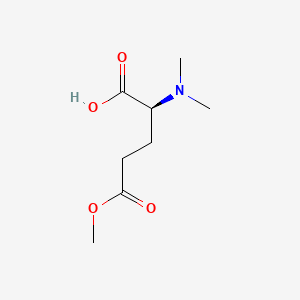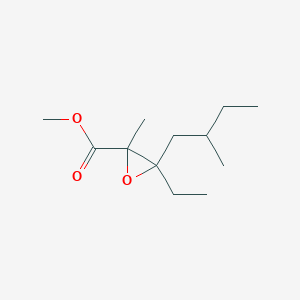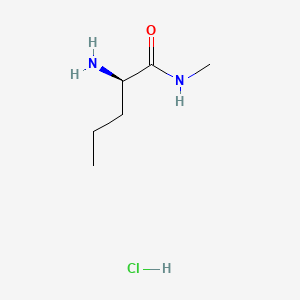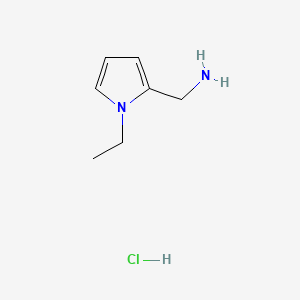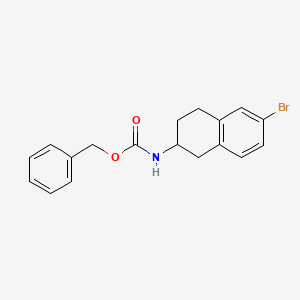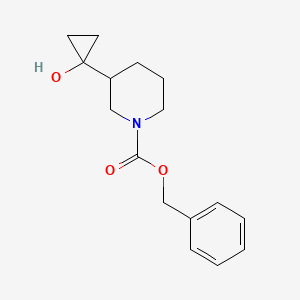
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family This compound is characterized by a piperidine ring substituted with a benzyl group, a hydroxycyclopropyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl-3-hydroxy piperidine as a key intermediate. This intermediate is then subjected to further reactions to introduce the hydroxycyclopropyl group and the carboxylate ester. The reaction conditions often involve the use of palladium-charcoal for hydrogenation and debenzylation steps .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency .
化学反应分析
Types of Reactions
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxycyclopropyl group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Icaridin
- Piperine
Uniqueness
Benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications .
属性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC 名称 |
benzyl 3-(1-hydroxycyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-12-13-5-2-1-3-6-13)17-10-4-7-14(11-17)16(19)8-9-16/h1-3,5-6,14,19H,4,7-12H2 |
InChI 键 |
WTDWHGODWLBULU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)

